Valproyl-adenylic acid Valproyl-adenylic acid
Brand Name: Vulcanchem
CAS No.: 140233-88-1
VCID: VC21093231
InChI: InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1
SMILES: CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C18H28N5O8P
Molecular Weight: 473.4 g/mol

Valproyl-adenylic acid

CAS No.: 140233-88-1

Cat. No.: VC21093231

Molecular Formula: C18H28N5O8P

Molecular Weight: 473.4 g/mol

* For research use only. Not for human or veterinary use.

Valproyl-adenylic acid - 140233-88-1

Specification

CAS No. 140233-88-1
Molecular Formula C18H28N5O8P
Molecular Weight 473.4 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate
Standard InChI InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1
Standard InChI Key WIBHCYGIEDIFDO-LSCFUAHRSA-N
Isomeric SMILES CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
SMILES CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Introduction

Chemical Structure and Properties

Molecular Composition

Valproyl-adenylic acid is formed through the coupling of valproic acid with adenosine monophosphate (AMP). This metabolite essentially consists of valproic acid (2-propylpentanoic acid) connected via an ester bond to the phosphate group of AMP . The resulting structure combines the carboxylic acid moiety of valproic acid with the nucleotide structure of AMP.

In terms of chemical nomenclature, valproyl-adenylic acid can be described as an acyl adenylate, where the acyl group is derived from valproic acid. This classification places it within a broader category of important biological molecules that serve as activated intermediates in various metabolic processes.

Structural Relationship to Parent Compounds

The structure of valproyl-adenylic acid reflects its origin from two distinct molecules:

  • Valproic acid (2-propylpentanoic acid): A branched-chain fatty acid derivative with a propyl group at the second carbon position . Valproic acid is characterized by its branched aliphatic chain and carboxylic acid functional group.

  • Adenosine monophosphate (AMP): A nucleotide composed of adenine (a nucleobase), ribose (a sugar), and a phosphate group . AMP plays crucial roles in various cellular metabolic processes and serves as a component in energy transfer reactions.

In valproyl-adenylic acid, the carboxylic group of valproic acid forms an energetic bond with the phosphate group of AMP, creating a high-energy mixed anhydride structure that facilitates subsequent metabolic reactions.

Biochemical Formation and Metabolism

Formation Pathway

Valproyl-adenylic acid formation occurs during the initial activation step in valproic acid metabolism. Research has demonstrated that when valproic acid is incubated with a soluble extract of rat liver mitochondria in the presence of ATP and magnesium chloride, valproyl-adenylic acid is formed . This formation represents an essential initial step in the activation of valproic acid before its conversion to valproyl-CoA.

The biochemical reaction can be summarized as:

Valproic acid + ATP + Enzyme → Valproyl-adenylic acid + PPi

This reaction is catalyzed by specific enzymes, likely including medium-chain acyl-CoA synthetase, as suggested by inhibition studies using octanoate . The formation of valproyl-adenylic acid represents the first step in the two-step process of valproic acid activation, which ultimately leads to the formation of valproyl-CoA.

Factors Affecting Formation

Several factors influence the formation of valproyl-adenylic acid in biological systems:

  • pH Dependence: The rate of valproyl-adenylic acid formation shows significant pH sensitivity. Research has demonstrated that the formation rate increases approximately 5-fold when the pH is decreased from 8.0 to 6.8 . This pH dependency suggests potential physiological implications, as cellular compartments with varying pH levels may exhibit different rates of valproyl-adenylic acid formation.

  • Enzymatic Regulation: The formation of valproyl-adenylic acid is enzymatically regulated. Studies have shown that octanoate inhibits the synthesis of valproyl-adenylic acid, suggesting that medium-chain acyl-CoA synthetase (EC 6.2.1.2) may be responsible for its formation . This enzymatic regulation represents an important control point in valproic acid metabolism.

  • Substrate Availability: The formation of valproyl-adenylic acid depends on the availability of ATP and valproic acid. Changes in cellular energy status or valproic acid concentration can potentially influence the rate and extent of valproyl-adenylic acid formation.

Metabolic Fate

Once formed, valproyl-adenylic acid can undergo further metabolic transformations. The primary metabolic fate appears to be conversion to valproyl-CoA in the presence of coenzyme A (CoASH) . This reaction represents the completion of the two-step activation process of valproic acid:

Valproyl-adenylic acid + CoASH → Valproyl-CoA + AMP

This metabolic pathway highlights the role of valproyl-adenylic acid as an essential intermediate in the formation of valproyl-CoA, which can subsequently enter various metabolic pathways, including β-oxidation in the tricarboxylic acid cycle (acetylation), oxidation with the participation of cytochrome P-450 isoenzymes (P-oxidation), and glucuronidation .

Analytical Detection Methods

Isolation and Purification

The identification and characterization of valproyl-adenylic acid require sophisticated analytical techniques. In the seminal research that identified this metabolite, high-performance liquid chromatography (HPLC) was employed for purification after initial formation in rat liver mitochondrial extracts . This purification step is crucial for isolating valproyl-adenylic acid from other metabolites and cellular components.

The HPLC-based purification approach allows for the separation of valproyl-adenylic acid based on its unique physicochemical properties, enabling subsequent detailed characterization through other analytical methods.

Identification Techniques

Several analytical techniques have been employed to definitively identify valproyl-adenylic acid:

  • Mass Spectrometry: Mass spectrometric analysis has been instrumental in confirming the identity of valproyl-adenylic acid. The molecular weight and fragmentation pattern observed in mass spectrometry provide conclusive evidence of the compound's structure .

  • Enzymatic Conversion: The identity of valproyl-adenylic acid has been further confirmed through enzymatic conversion studies. When purified valproyl-adenylic acid is incubated with CoASH, it is converted to valproyl-CoA, confirming its role as an activated intermediate in valproic acid metabolism .

  • Spectrophotometric Analysis: UV-visible spectrophotometry has been used to monitor the formation of valproyl-adenylic acid, as it exhibits characteristic UV absorption properties that distinguish it from other metabolites .

Modern analytical approaches, including liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer even more sensitive and specific methods for detecting and quantifying valproyl-adenylic acid in biological samples. These techniques have been used successfully for the determination of various valproic acid metabolites in human serum , though specific methods optimized for valproyl-adenylic acid may require further development.

Biological Significance

Comparison with Other Valproic Acid Metabolites

Valproic acid undergoes extensive metabolism, resulting in multiple metabolites with varying biological activities. While metabolites such as 3-hydroxy valproic acid, 4-hydroxy valproic acid, 2-propyl-2-pentenoic acid, 2-propyl-4-pentenoic acid, 3-keto valproic acid, and 2-propylglutaric acid have been studied more extensively , valproyl-adenylic acid represents a distinct class of metabolite that differs fundamentally in structure and formation mechanism.

Unlike oxidative metabolites that result from cytochrome P450-mediated reactions or conjugates formed through glucuronidation, valproyl-adenylic acid represents an activated intermediate formed through a direct reaction with ATP. This distinct metabolic pathway underscores the complexity of valproic acid metabolism and highlights the diverse biochemical transformations that this drug undergoes in biological systems.

Current Research and Future Directions

Recent Advances

Recent advances in analytical techniques, particularly in LC-MS/MS methodology, have enhanced our ability to detect and quantify various valproic acid metabolites in biological samples . These methodological improvements offer new opportunities to investigate valproyl-adenylic acid in clinical settings and to explore its relationship with treatment outcomes and adverse effects.

The growing interest in personalized approaches to valproic acid therapy, based on pharmacogenomic and pharmacometabolomic principles , also highlights the importance of understanding all relevant metabolic pathways, including those involving valproyl-adenylic acid.

Areas for Future Investigation

Several key areas warrant further investigation regarding valproyl-adenylic acid:

  • Comprehensive Characterization: More detailed structural and physicochemical characterization of valproyl-adenylic acid using advanced analytical techniques would enhance our understanding of this metabolite.

  • Quantification in Clinical Samples: Development of sensitive and specific methods for quantifying valproyl-adenylic acid in human biological samples would enable studies of its formation and clearance in clinical settings.

  • Relationship to Treatment Outcomes: Investigation of potential correlations between valproyl-adenylic acid levels and therapeutic outcomes or adverse effects could provide valuable insights for optimizing valproic acid therapy.

  • Genetic Factors: Exploration of genetic variations in enzymes involved in valproyl-adenylic acid formation and metabolism might help explain interindividual differences in valproic acid pharmacokinetics and response.

  • Interaction Studies: Detailed investigation of drug-drug interactions affecting valproyl-adenylic acid formation, particularly with medications commonly co-prescribed with valproic acid, would enhance our understanding of clinically relevant interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator